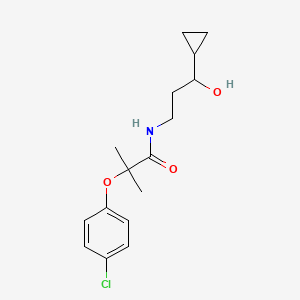

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide

CAS No.: 1421531-98-7

Cat. No.: VC6124411

Molecular Formula: C16H22ClNO3

Molecular Weight: 311.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421531-98-7 |

|---|---|

| Molecular Formula | C16H22ClNO3 |

| Molecular Weight | 311.81 |

| IUPAC Name | 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide |

| Standard InChI | InChI=1S/C16H22ClNO3/c1-16(2,21-13-7-5-12(17)6-8-13)15(20)18-10-9-14(19)11-3-4-11/h5-8,11,14,19H,3-4,9-10H2,1-2H3,(H,18,20) |

| Standard InChI Key | MMGMZOXCGXHSMA-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)NCCC(C1CC1)O)OC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-(4-Chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide is systematically identified by the IUPAC name 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide. Its chemical structure integrates three distinct moieties:

-

A 4-chlorophenoxy group attached to a tertiary carbon.

-

A methylpropanamide core facilitating hydrogen bonding via the amide linkage.

-

A 3-cyclopropyl-3-hydroxypropyl side chain introducing steric constraints and hydroxyl functionality .

The compound’s SMILES representation (CC(C)(C(=O)NCCC(C1CC1)O)OC2=CC=C(C=C2)Cl) and InChIKey (MMGMZOXCGXHSMA-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches .

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₂ClNO₃ | |

| Molecular Weight | 311.81 g/mol | |

| CAS Registry Number | 1421531-98-7 | |

| XLogP3 | 2.9 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 7 |

Structural Analysis

Synthesis and Manufacturing

Synthetic Pathway

The compound is synthesized via a two-step process:

-

Preparation of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride: Reacting 2-(4-chlorophenoxy)-2-methylpropanoic acid with thionyl chloride (SOCl₂) in the presence of catalytic dimethylformamide (DMF) yields the acyl chloride intermediate.

-

Amide Coupling: The acyl chloride is reacted with 3-cyclopropyl-3-hydroxypropylamine in anhydrous toluene, with triethylamine as a base, to form the target amide. Purification via recrystallization from methanol/ethyl acetate mixtures produces high-purity crystals.

Optimization Considerations

-

Solvent Choice: Toluene minimizes side reactions during amidation due to its non-polar nature.

-

Base Selection: Triethylamine scavenges HCl generated during the reaction, driving the equilibrium toward product formation.

-

Purification: Methanol/ethyl acetate (15:1) achieves optimal crystal growth by gradually reducing solubility.

Physicochemical Properties

Stability Profile

-

Thermal Stability: Cyclopropane rings generally confer thermal resilience, but the ester and amide linkages may degrade under prolonged heat.

-

Hydrolytic Sensitivity: The amide bond resists hydrolysis under physiological pH, though strong acids/bases could cleave it .

Comparison with Structural Analogs

Table 2: Structural and Functional Comparisons

| Compound | Key Features | Contrast with Target Compound |

|---|---|---|

| 4-Chlorophenol | Simple phenolic scaffold | Lacks amide and cyclopropane functionalities |

| Tefluthrin | Cyclopropane carboxylate insecticide | Contains fluorinated groups, ester linkage |

| N-(4-Chlorobenzoyl)cyclopropylamine | Chlorobenzamide with cyclopropane | Missing hydroxypropyl spacer and phenoxy group |

Future Research Directions

-

Biological Screening: Evaluate herbicidal, insecticidal, and pharmacologic activities in model systems.

-

Metabolic Studies: Investigate cytochrome P450-mediated oxidation pathways.

-

Formulation Development: Explore nanoemulsions or pro-drug strategies to enhance bioavailability.

-

Ecotoxicology: Assess environmental persistence and non-target organism impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume